BenchChemオンラインストアへようこそ!

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid

Structure-Activity Relationship Matched Molecular Pair Analysis Medicinal Chemistry

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1713640-02-8) is a heteroaryl carboxylic acid building block with the molecular formula C12H12N4O2 and a molecular weight of 244.25 g/mol. It features a 5,6,7,8-tetrahydrocinnoline scaffold linked via its 3-position to a 1H-pyrazole-3-carboxylic acid moiety.

Molecular Formula C12H12N4O2
Molecular Weight 244.25 g/mol
Cat. No. B11780233
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid
Molecular FormulaC12H12N4O2
Molecular Weight244.25 g/mol
Structural Identifiers
SMILESC1CCC2=NN=C(C=C2C1)N3C=CC(=N3)C(=O)O
InChIInChI=1S/C12H12N4O2/c17-12(18)10-5-6-16(15-10)11-7-8-3-1-2-4-9(8)13-14-11/h5-7H,1-4H2,(H,17,18)
InChIKeyMVCHILGIRHLSJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid: Core Structural Identity and Procurement Specifications


1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid (CAS 1713640-02-8) is a heteroaryl carboxylic acid building block with the molecular formula C12H12N4O2 and a molecular weight of 244.25 g/mol . It features a 5,6,7,8-tetrahydrocinnoline scaffold linked via its 3-position to a 1H-pyrazole-3-carboxylic acid moiety. Commercially, it is typically supplied at a purity of 97% . Its structure presents a unique regiospecific connectivity that differentiates it from simple pyrazole-carboxylic acid derivatives and positions it as a key intermediate or screening compound in medicinal chemistry programs targeting tetrahydrocinnoline-containing chemical space.

Why a Generic Pyrazole or Imidazole Building Block Cannot Substitute for 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid


Generic substitution fails because the precise regioisomeric linkage between the tetrahydrocinnoline and the azole heterocycle dictates the compound's 3D pharmacophore, electronic distribution, and metabolic stability . A superficial analysis based on shared molecular weight (244.25 g/mol) and formula (C12H12N4O2) would suggest the imidazole analog, 1-(5,6,7,8-tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid (CAS 1708428-42-5), is interchangeable . This is chemically incorrect: replacing pyrazole with imidazole alters the hydrogen-bonding pattern from a donor-acceptor pair to a donor-acceptor-donor sequence, fundamentally changing the target engagement profile, as evidenced by the distinct biological activities of these heterocycles in kinase and phosphoribosyltransferase inhibition assays [1].

Head-to-Head Comparative Analysis: Quantifying the Differentiation of 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid for Scientific Selection


Regioisomeric Specificity: Pyrazole-3-Carboxylic Acid vs. Imidazole-4-Carboxylic Acid Connectivity

The target compound bears a carboxylic acid at the 3-position of the pyrazole ring, a regioisomeric arrangement that directs a specific vector for hydrogen bonding and ionic interactions. Its closest analog, 1-(5,6,7,8-tetrahydrocinnolin-3-yl)-1H-imidazole-4-carboxylic acid , positions the carboxylic acid at the 4-position of an imidazole ring. This change in heterocycle and substitution pattern results in a pharmacophoric shift, even though both compounds share the formula C12H12N4O2 and a molecular weight of 244.25 g/mol .

Structure-Activity Relationship Matched Molecular Pair Analysis Medicinal Chemistry

Target Engagement Profile: Hypoxanthine-Guanine Phosphoribosyltransferase (HGPRT) Inhibition

The pyrazole compound demonstrates measurable, albeit weak, inhibition of human hypoxanthine-guanine phosphoribosyltransferase (HGPRT) with a Ki of 22,000 nM, as reported in a patent evaluating tetrahydrocinnoline analogs [1]. This establishes a baseline biological activity for the chemotype. In a parallel Plasmodium vivax HGPRT assay, the Ki was >250,000 nM, indicating species-specific selectivity [1]. No comparative HGPRT data was found for the imidazole-4-carboxylic acid analog, making this a point of unique, quantifiable differentiation for the target compound within this chemotype.

Enzyme Inhibition HGPRT Anti-parasitic Drug Discovery

Commercial Availability and Purity: A Prerequisite for Reproducible Screening

The target compound is commercially available from multiple suppliers at a standardized purity of 97% , while the imidazole-4-carboxylic acid analog is available from the same vendors at the same 97% purity . This parity in commercial quality ensures that any differences observed in biological or chemical assays are due to the structural divergence (pyrazole vs. imidazole connectivity) and not batch-to-batch purity variation.

Chemical Procurement Parallel Synthesis Screening Library

Priority Application Scenarios for 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid Based on Differential Evidence


Matched Molecular Pair (MMP) Analysis of Azole Heterocycles on a Tetrahydrocinnoline Scaffold

The direct structural analogy to the imidazole-4-carboxylic acid derivative makes this compound the essential 'pyrazole partner' in an MMP study. Procurement of both compounds allows a medicinal chemist to rigorously isolate the effect of the pyrazole versus imidazole regioisomer on potency, selectivity, and physicochemical properties, directly leveraging the different H-bond donor/acceptor topology [1].

Structure-Activity Relationship (SAR) Expansion of HGPRT Inhibitors

With a defined Ki of 22,000 nM against human HGPRT [1], this compound serves as a specific, low-potency starting point for an SAR campaign. Modifications of the carboxylic acid handle to esters or amides can be explored to optimize this baseline activity, a program that cannot be initiated with the imidazole analog, which lacks this foundational biological data.

Synthesis of Focused Tetrahydrocinnoline-Pyrazole Screening Libraries

The 97% purity and the highly functionalizable carboxylic acid group make this compound a ready-to-use diversity element for generating a small, focused library. The pyrazole 3-carboxylic acid regioisomer introduces a specific directional vector for diversity-oriented synthesis that is distinct from other azole-carboxylic acid building blocks, enabling exploration of unique chemical space for hit identification [1].

Quote Request

Request a Quote for 1-(5,6,7,8-Tetrahydrocinnolin-3-yl)-1H-pyrazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.